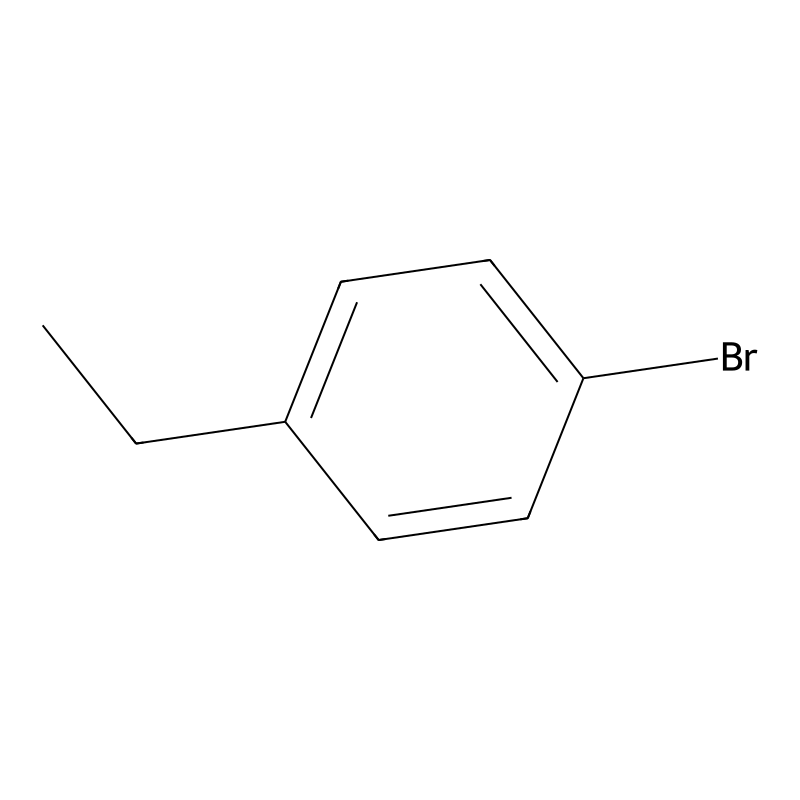1-Bromo-4-ethylbenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
1-Bromo-4-ethylbenzene is an organic compound with the molecular formula and a molecular weight of approximately 185.06 g/mol. This compound is a member of the bromobenzene family, characterized by a bromine atom attached to a benzene ring that also has an ethyl group in the para position relative to the bromine. It is commonly referred to as p-bromoethylbenzene or para-ethylbromobenzene. The compound exists as a colorless to light yellow liquid with an odorless profile, and it has a boiling point of around 204 °C and a flash point of 63 °C .
1-Bromo-4-ethylbenzene is a flammable liquid (flash point 63 °C) and should be handled with care. It is also a suspected skin and eye irritant. Here are some safety precautions to consider:
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling the compound.
- Avoid contact with skin and eyes.
- Work in a well-ventilated area.
- Store the compound in a cool, dry place away from heat and ignition sources.
Organic Synthesis:
- 1-Bromo-4-ethylbenzene serves as a crucial building block in the synthesis of various organic compounds due to its reactive bromine atom and the presence of an aromatic ring. Researchers utilize it to prepare diverse molecules, including pharmaceuticals, agrochemicals, and dyestuffs [].
Specifically, it can be used in:
- Suzuki-Miyaura coupling reactions: These reactions involve the formation of carbon-carbon bonds between an organic boronic acid and a haloarene (molecule containing a halogen atom like bromine). 1-Bromo-4-ethylbenzene, with its bromine atom, readily participates in such reactions, leading to the synthesis of various substituted aromatic compounds [].
Example
A research study published in the Journal of Organic Chemistry employed 1-bromo-4-ethylbenzene as a starting material to synthesize novel biaryl derivatives with potential applications in medicinal chemistry [].
- Palladium-catalyzed cross-coupling reactions: Similar to Suzuki-Miyaura couplings, these reactions involve the formation of carbon-carbon bonds using organometallic reagents and a palladium catalyst. 1-Bromo-4-ethylbenzene can be a valuable substrate in these reactions due to its reactive bromine group [].
Example
A scientific article published in Tetrahedron Letters described the use of 1-bromo-4-ethylbenzene in palladium-catalyzed Sonogashira couplings to access new functionalized alkynes with potential applications in material science [].
These are just a few examples, and the versatility of 1-Bromo-4-ethylbenzene allows researchers to explore the synthesis of a wide range of complex organic molecules for various research purposes.
Other Research Applications:
Beyond organic synthesis, 1-Bromo-4-ethylbenzene may find use in other areas of scientific research, such as:
Material science
The unique properties of 1-Bromo-4-ethylbenzene, including its aromatic ring and reactive bromine group, might be explored in the development of novel materials with specific functionalities.
Environmental studies
Research efforts might involve using 1-Bromo-4-ethylbenzene as a reference compound or as a model system to study environmental processes, such as the degradation of organic pollutants.
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as the Williamson ether synthesis.
- Electrophilic Aromatic Substitution: The ethyl group is an activating group, making the aromatic ring more reactive towards electrophiles, allowing for further substitutions at the ortho and para positions.
- Dehydrobromination: Under strong basic conditions, it can lose hydrogen bromide to form styrene derivatives.
Thermochemical data suggest that the heat of reaction for certain transformations involving this compound is approximately at standard conditions .
Several methods exist for synthesizing 1-bromo-4-ethylbenzene:
- Bromination of Ethylbenzene: Ethylbenzene can be treated with bromine in the presence of a Lewis acid catalyst, leading to the formation of 1-bromo-4-ethylbenzene predominantly due to regioselectivity.
- Direct Alkylation: Starting from bromobenzene, ethylene can be introduced under specific conditions to yield 1-bromo-4-ethylbenzene.
- Electrophilic Aromatic Substitution: Ethyl groups can be introduced onto the benzene ring followed by bromination.
These methods vary in efficiency and yield, depending on reaction conditions such as temperature and solvent choice .
1-Bromo-4-ethylbenzene finds utility in various fields:
- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Dyes and Pigments: The compound is used in producing certain dyes due to its aromatic properties.
- Research: It is utilized in laboratory settings for studying reaction mechanisms and properties of aromatic compounds .
Research into interaction studies involving 1-bromo-4-ethylbenzene indicates that it may interact with various biological systems primarily through enzyme inhibition. Its role as a substrate for cytochrome P450 enzymes suggests that it could affect drug metabolism pathways, which may have implications for pharmacokinetics when co-administered with other drugs .
1-Bromo-4-ethylbenzene shares structural similarities with several other brominated aromatic compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Bromobenzene | Simple brominated benzene; used as solvent and reagent | |
| 1-Bromo-3-methylbenzene | Similar structure with methyl group; different reactivity | |
| 1-Bromo-2-naphthalene | More complex structure; used in organic synthesis |
Uniqueness of 1-Bromo-4-Ethylbenzene
The uniqueness of 1-bromo-4-ethylbenzene lies in its specific substitution pattern on the benzene ring, which affects its reactivity and biological interactions compared to other similar compounds. The presence of both bromine and ethyl groups influences its solubility, volatility, and potential applications in organic synthesis distinctly from its analogs .
XLogP3
Boiling Point
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 3 of 13 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 10 of 13 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms

Irritant








